molecular formula C18H12S B13942021 BENZ(a)ANTHRACENE-7-THIOL CAS No. 63018-57-5

BENZ(a)ANTHRACENE-7-THIOL

Cat. No.: B13942021
CAS No.: 63018-57-5
M. Wt: 260.4 g/mol
InChI Key: BYDZSGUMFLJKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]anthracene-7-thiol is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H12S. This compound is characterized by the presence of a thiol group (-SH) attached to the seventh carbon of the benzo[a]anthracene structure. Benzo[a]anthracene itself is known for its occurrence in tobacco smoke and its role as a potent carcinogen . The addition of the thiol group imparts unique chemical properties to benzo[a]anthracene-7-thiol, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]anthracene-7-thiol typically involves the introduction of a thiol group to the benzo[a]anthracene structure. One common method is the nucleophilic substitution reaction, where a suitable thiolating agent, such as thiourea, is used to replace a leaving group (e.g., a halogen) on the benzo[a]anthracene molecule. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of benzo[a]anthracene-7-thiol may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo[a]anthracene-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[a]anthracene-7-thiol involves its interaction with cellular components, leading to various biological effects. The thiol group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially causing mutations and disrupting normal cellular functions. The aromatic structure allows it to intercalate into DNA, further contributing to its mutagenic and carcinogenic properties .

Comparison with Similar Compounds

Benzo[a]anthracene-7-thiol can be compared with other PAHs and their derivatives:

The presence of the thiol group in benzo[a]anthracene-7-thiol makes it unique, as it imparts different chemical reactivity and biological interactions compared to other PAHs .

Properties

CAS No.

63018-57-5

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

benzo[a]anthracene-7-thiol

InChI

InChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H

InChI Key

BYDZSGUMFLJKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.